N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound “N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a propionyl group and a fluorophenyl group. The entire molecule is further substituted with a phenylmethanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the fluorine atom would likely influence the compound’s reactivity and could potentially enhance its ability to form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the sulfonamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and could influence its boiling and melting points .Scientific Research Applications
COX-2 Inhibition
The methanesulfonamide group, when placed at position-4 of the C-5 phenyl ring of 1,5-diarylpyrazole, has been found to afford a potent class of cyclooxygenase-2 (COX-2) inhibitors. This placement results in several potent and selective inhibitors of COX-2, with inhibitory concentration 50 (IC50) values as low as 30 nM, highlighting its potential in therapeutic applications related to inflammation and pain management (Singh et al., 2004).
Catalytic Asymmetric Addition
Research has also demonstrated the efficacy of using this compound in catalytic asymmetric additions to cyclic N-acyl-iminium, facilitated by chiral phosphoric acid (CPA). This process enables the metal-free, expeditious access to sulfone and fluorine incorporating contiguous all-substituted quaternary stereocenters in biorelevant isoindolinones with excellent stereoselectivities, marking significant advancements in synthetic organic chemistry and potential applications in drug development and materials science (Bhosale et al., 2022).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. These studies revealed cell selective effects, particularly against rat brain tumor cells (C6), with some compounds showing broad spectrum antitumor activity comparable to commonly used anticancer drugs. This research opens new avenues for the development of novel anticancer agents (Mert et al., 2014).
Synthesis of Vinyl Fluorides
Another application involves the synthesis of vinyl fluorides through a facile two-step route from fluoromethyl phenyl sulfone. This method provides a new approach to obtaining vinyl fluorides, which are valuable intermediates in organic synthesis and pharmaceuticals (McCarthy et al., 1990).
Interaction Studies in Aqueous Solutions
Interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives have shed light on the effects of temperature and concentration on interactions within mixtures. Such studies are crucial for understanding the solute-solvent interactions that are foundational in the development of new solutions and formulations in chemical and pharmaceutical industries (Raphael et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(14-4-8-15(20)9-5-14)12-17(21-23)13-6-10-16(11-7-13)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIOUJHBOZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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